N-(2-chlorophenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Description
N-(2-chlorophenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₈H₁₈ClF₃N₄O
- Molecular Weight: 368.82 g/mol
- CAS Number: 107680-25-1
The compound contains a piperidine ring, a carboxamide group, and an oxadiazole moiety, which are known to contribute to its biological activity.
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a range of biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The oxadiazole moiety has been linked to inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurological and gastrointestinal functions respectively .
- Antimicrobial Properties: Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antibacterial | Moderate to strong activity against Gram-positive and Gram-negative bacteria. |
Anticancer | Potential cytotoxic effects on various cancer cell lines. |
Enzyme Inhibition | Strong inhibitory effects on acetylcholinesterase and urease. |
Antiviral | Preliminary studies suggest antiviral properties against specific viruses. |
Case Studies
-
Antibacterial Activity:
A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties. Among these, the derivatives containing the piperidine structure exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents . -
Anticancer Potential:
In vitro studies demonstrated that similar oxadiazole-based compounds showed cytotoxicity against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7). The IC50 values ranged from 10 to 30 µM, suggesting promising anticancer activity . -
Enzyme Inhibition:
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The results indicated a potent inhibitory effect with an IC50 value comparable to known AChE inhibitors .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-8-2-4-10-18(16)24-21(28)27-11-5-6-14(13-27)12-19-25-20(26-29-19)15-7-1-3-9-17(15)23/h1-4,7-10,14H,5-6,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUCEJPZLRAUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.